

# Tosedostat puromycin-sensitive aminopeptidase inhibitor

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## Compound Focus: Tosedostat

CAS No.: 238750-77-1

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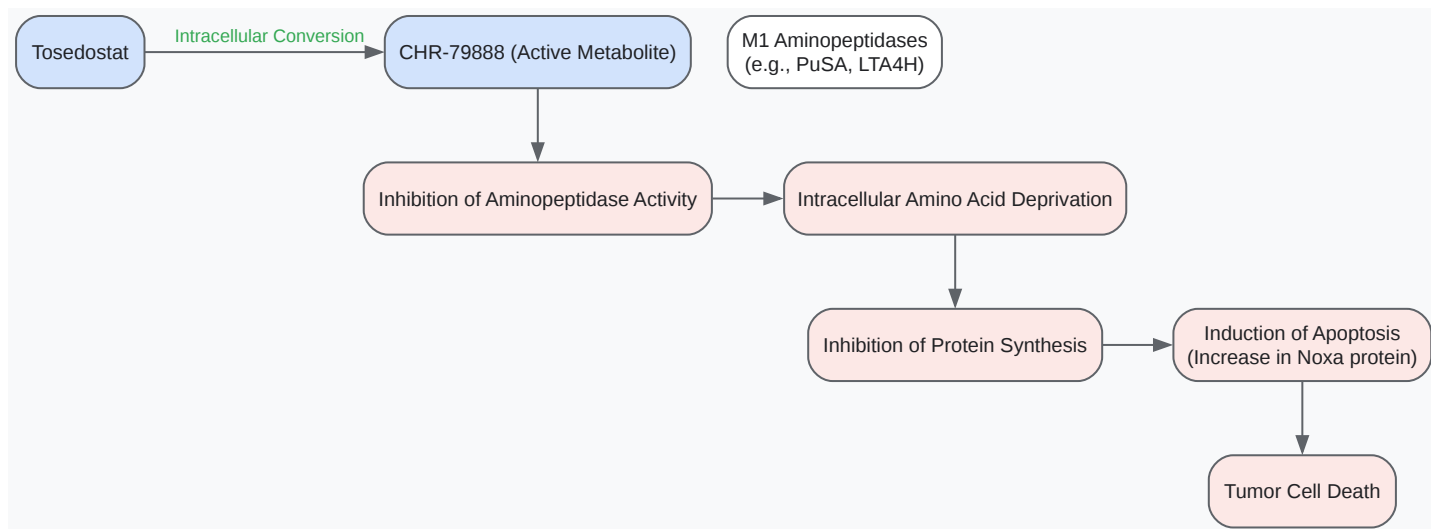
## Mechanism of Action and Intracellular Activation

**Tosedostat** acts as a **prodrug** that is rapidly converted inside cells into its active form, **CHR-79888** [1]. This active metabolite is poorly membrane-permeable, leading to its accumulation within the cell where it inhibits the M1 family of aminopeptidases [2] [1].

The primary therapeutic effect stems from the inhibition of key aminopeptidases, particularly **puromycin-sensitive aminopeptidase (PuSA)** and **leukotriene A4 (LTA4) hydrolase** [3] [2]. This inhibition disrupts the recycling of proteins into free amino acids, leading to:

- **Amino acid deprivation** within the tumor cell [1] [4].
- **Inhibition of protein synthesis** due to the depleted intracellular amino acid pool [1].
- **Induction of apoptosis** (programmed cell death), which is associated with an increase in the pro-apoptotic protein Noxa [3] [1].

The diagram below illustrates this activation and mechanism pathway.



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## Quantitative Profiling of Tosedostat Activity

The tables below summarize key biochemical and cellular activity data for **tosedostat** and its active metabolite.

**Table 1: Biochemical Inhibitory Profile (IC<sub>50</sub> Values)** Data shows the half-maximal inhibitory concentration of the active metabolite CHR-79888 against various enzymes [2].

Target Enzyme	Abbreviation	Reported IC <sub>50</sub> (nM)
Leucyl Aminopeptidase	LAP	100
Puromycin-Sensitive Aminopeptidase	PuSA	150
Aminopeptidase N	APN	220
Methionyl Aminopeptidase-2	MetAP2	> 30,000

**Table 2: Cellular Anti-Proliferative and Apoptotic Effects** This table summarizes the effects of **tosedostat** observed in preclinical studies.

Observation / Effect	Experimental Context	Key Findings
<b>Anti-proliferative &amp; Cytotoxic Effect</b>	Primary AML cells <i>in vitro</i> [5]	Marked cytotoxicity in AML samples; significantly less effect on normal marrow progenitors.
<b>Pro-apoptotic Effect</b>	Leukemic cell lines <i>in vitro</i> [3]	Induces apoptosis; increases pro-apoptotic protein Noxa.
<b>Synergistic Combination</b>	Primary AML cells with Cytarabine (Ara-C) [5]	Strong synergy observed with the chemotherapeutic agent Ara-C.

## Combination Therapy and Synergistic Mechanisms

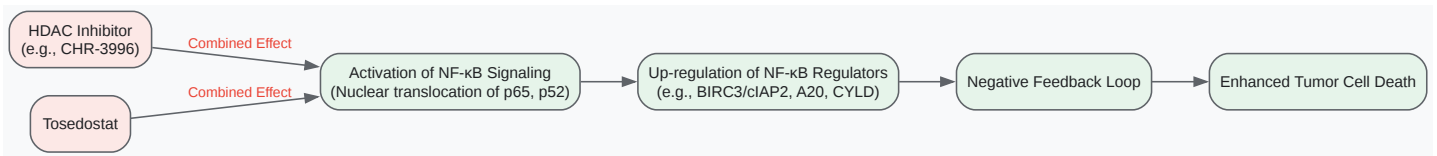
Research indicates that **tosedostat**'s efficacy can be enhanced through rational drug combinations, providing a rationale for clinical application.

**Synergy with Cytarabine (Ara-C):** In primary AML cells, **tosedostat** demonstrated **strong synergy** with the standard chemotherapeutic agent cytarabine, suggesting potential for combination regimens [5].

**Synergy with HDAC Inhibitors:** Preclinical studies in multiple myeloma models show that **tosedostat** is **highly synergistic** with histone deacetylase (HDAC) inhibitors like CHR-3996 [6]. The proposed mechanism involves:

- The combination causes rapid **nuclear translocation of NFκB** family members p65 and p52.
- This activates both canonical and non-canonical NFκB signaling pathways.
- The subsequent **up-regulation of NFκB regulators** (notably BIRC3/cIAP2) initiates a negative feedback loop that turns off the cytoprotective NFκB response, ultimately leading to enhanced cancer cell death [6].

The diagram below illustrates this synergistic mechanism.



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## Key Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

### In Vitro Cytotoxicity and Synergy Assessment (in AML) [5]

- **Cell Source:** Primary AML cells and normal bone marrow progenitors.
- **Drug Exposure:** Cells treated with **tosedostat** alone and in combination with cytarabine (Ara-C).
- **Viability Assay:** Cytotoxicity measured after drug exposure (specific assay not mentioned, but common methods include MTT, WST-1, or flow cytometry-based apoptosis assays).
- **Synergy Analysis:** The effect of the combination is analyzed using a method like the Chou-Talalay method to calculate a Combination Index (CI) to determine synergy.
- **Functional Assay:** Aminopeptidase enzyme activity in cell fractions (nuclear, cytoplasmic, cell surface) measured to confirm target engagement.

### In Vitro Apoptosis and Mechanism Study (in Myeloma) [6]

- **Cell Lines:** Panel of multiple myeloma cell lines (e.g., H929, RPMI-8226) and primary CD138+ plasma cells from patients.
- **Proliferation/Viability Assay:** Treated with CHR-3996 (HDACi) and **tosedostat**, alone and in combination. Cell viability/proliferation assessed using the **WST-1 assay**, which measures metabolic activity.
- **Apoptosis Detection:** Quantified using **Annexin V/propidium iodide (PI) staining** followed by flow cytometry to distinguish early and late apoptotic cells.
- **Protein Analysis:** Changes in protein levels (caspases, p21, Noxa, NFκB pathway components) analyzed by **western blotting**.
- **Pathway Inhibition:** To confirm caspase-dependent apoptosis, cells were pre-treated with the pan-caspase inhibitor **Z-VAD-FMK** before adding CHR-3996.

## Current Status and Clinical Development

**Tosedostat** is currently an **investigational** drug that has been used in Phase I and II clinical trials for several cancers, most notably acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma [3] [7]. The U.S. FDA and European EMA have granted it **orphan drug status** for the treatment of AML [4].

As of the latest information, Phase II trials are ongoing in the United States and European Union for elderly patients with newly diagnosed and relapsed AML and high-risk MDS [2]. The most current clinical status and any new trial initiations should be verified via clinical trial registries.

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